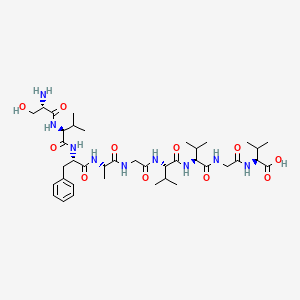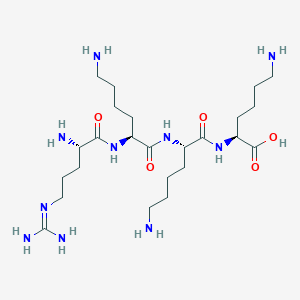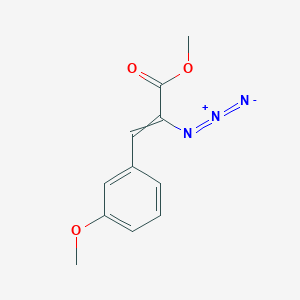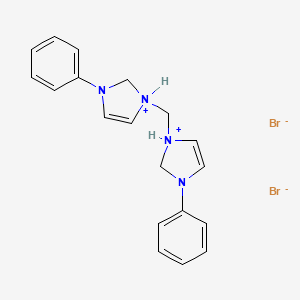![molecular formula C9H10BrN3 B14211718 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with N,N-dimethylamine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- involves the inhibition of specific enzymes and receptors. For instance, it targets the FGFR family, which plays a crucial role in cell proliferation, differentiation, and survival. By binding to the active site of these receptors, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- include other pyrrolo[2,3-b]pyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridin-3-amine: This compound also exhibits biological activity but may have different target specificity and potency.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the N,N-dimethylamine group, which can affect its reactivity and biological properties.
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide: Another derivative with potential medicinal applications, particularly in cancer therapy.
These comparisons highlight the unique structural features and biological activities of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H10BrN3 |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
5-bromo-N,N-dimethylpyrrolo[2,3-b]pyridin-1-amine |
InChI |
InChI=1S/C9H10BrN3/c1-12(2)13-4-3-7-5-8(10)6-11-9(7)13/h3-6H,1-2H3 |
Clé InChI |
CRPSMXSHDMIAEX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N1C=CC2=CC(=CN=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)

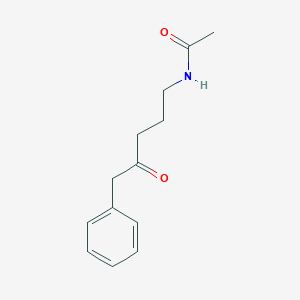
![1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14211652.png)
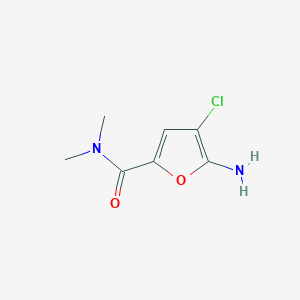
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14211672.png)
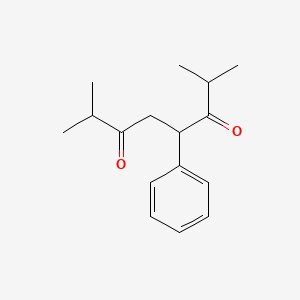
![Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-](/img/structure/B14211679.png)
![Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B14211689.png)
